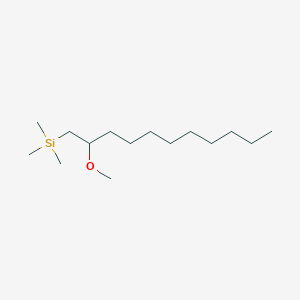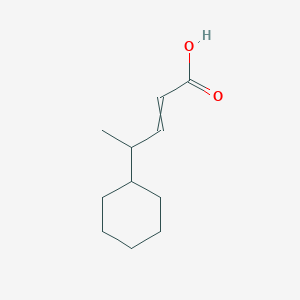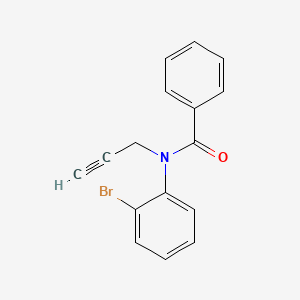
(2-Methoxyundecyl)(trimethyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Methoxyundecyl)(trimethyl)silane is an organosilicon compound with the molecular formula C14H32OSi. It is a trialkylsilane derivative, characterized by the presence of a methoxy group attached to an undecyl chain, and a trimethylsilyl group. This compound is used in various chemical applications due to its unique properties, including its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methoxyundecyl)(trimethyl)silane typically involves the reaction of an appropriate alkyl halide with a trimethylsilyl reagent. One common method is the hydrosilylation of an alkene with trimethylsilane in the presence of a catalyst. The reaction conditions often include the use of a platinum or rhodium catalyst under mild temperatures and pressures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
(2-Methoxyundecyl)(trimethyl)silane undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The compound can be reduced to form simpler silanes.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) and acids (e.g., hydrochloric acid) are used for substitution reactions.
Major Products
The major products formed from these reactions include various silanes, aldehydes, acids, and substituted silanes, depending on the reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
(2-Methoxyundecyl)(trimethyl)silane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in hydrosilylation reactions.
Biology: Employed in the modification of biomolecules for improved stability and reactivity.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of specialty coatings, adhesives, and sealants.
Mecanismo De Acción
The mechanism of action of (2-Methoxyundecyl)(trimethyl)silane involves its ability to donate hydride ions or act as a radical initiator. The trimethylsilyl group stabilizes reactive intermediates through hyperconjugation, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparación Con Compuestos Similares
Similar Compounds
Trimethylsilane: Similar in structure but lacks the methoxy and undecyl groups.
Phenyl(trimethyl)silane: Contains a phenyl group instead of the methoxyundecyl chain.
Vinyl(trimethyl)silane: Features a vinyl group in place of the methoxyundecyl chain.
Uniqueness
(2-Methoxyundecyl)(trimethyl)silane is unique due to its combination of a long alkyl chain and a methoxy group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications requiring both hydrophobicity and reactivity .
Propiedades
Número CAS |
920753-75-9 |
|---|---|
Fórmula molecular |
C15H34OSi |
Peso molecular |
258.51 g/mol |
Nombre IUPAC |
2-methoxyundecyl(trimethyl)silane |
InChI |
InChI=1S/C15H34OSi/c1-6-7-8-9-10-11-12-13-15(16-2)14-17(3,4)5/h15H,6-14H2,1-5H3 |
Clave InChI |
SKKUASLCBIKSLA-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCC(C[Si](C)(C)C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[3,4-dihydroxy-6-(hydroxymethyl)-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-6-methyloxane-2,3,4-triol](/img/structure/B12619566.png)
![Acetonitrile, 2-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-3,4-dihydro-4-oxo[1]benzothieno[2,3-d]pyrimidin-2-yl]thio]-](/img/structure/B12619569.png)


![2-(Azetidin-3-yl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B12619581.png)

![3',5'-Dideoxy-5'-{[(2-hydroxybenzoyl)sulfamoyl]amino}adenosine](/img/structure/B12619598.png)

![(4-ethoxyphenyl)-[1-[(3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]methanone](/img/structure/B12619607.png)



![N-(3-((4-isopropylphenyl)amino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B12619639.png)
![(3S,3'aR,8'aS,8'bS)-2'-(2-chloro-4-nitrophenyl)-5-fluorospiro[1H-indole-3,4'-3a,6,7,8,8a,8b-hexahydropyrrolo[3,4-a]pyrrolizine]-1',2,3'-trione](/img/structure/B12619640.png)
